

The Pivotal Role of 4-Benzyl-4-hydroxypiperidine in Scaffolding Novel Therapeutics

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Compound of Interest

Compound Name: 4-Benzyl-4-hydroxypiperidine

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Application Notes and Protocols for Researchers in Drug Discovery

The **4-benzyl-4-hydroxypiperidine** scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of pharmacologically active agents. Its rigid piperidine core, substituted with a benzyl group at the 4-position, provides a three-dimensional framework that is amenable to a wide range of chemical modifications. This allows for the precise orientation of functional groups to interact with biological targets, leading to the development of potent and selective ligands for various receptors. This document outlines the application of **4-benzyl-4-hydroxypiperidine** in the discovery of novel drugs, with a focus on opioid receptor modulators, neurokinin-1 (NK1) receptor antagonists, and dopamine D4 receptor antagonists. Detailed experimental protocols and quantitative biological data are provided to guide researchers in this field.

Application in Opioid Receptor Modulator Discovery

The piperidine moiety is a well-established pharmacophore for opioid receptor ligands. The **4-benzyl-4-hydroxypiperidine** scaffold has been instrumental in the development of novel analgesics with improved side-effect profiles. By modifying the piperidine nitrogen, researchers have synthesized compounds with high affinity and selectivity for the μ -opioid receptor (MOR), a key target for pain management.

Quantitative Data: Opioid Receptor Binding Affinities

Compound ID	Target Receptor	K _i (nM)	Efficacy	Reference
Compound 52	MOR / σ_1 R	56.4 (MOR), 11.0 (σ_1 R)	Agonist (MOR)	[1][2]
Compound 6b	δ -opioid receptor	1.45	Agonist	[3]
Compound 7a	μ -opioid receptor	Moderate Affinity	Agonist	[3]
Compound 7b	μ -opioid receptor	Moderate Affinity	Agonist	[3]

Experimental Protocol: Synthesis of a MOR Agonist

This protocol describes a general method for the N-alkylation of **4-benzyl-4-hydroxypiperidine** to introduce a pharmacophore responsible for MOR agonism.

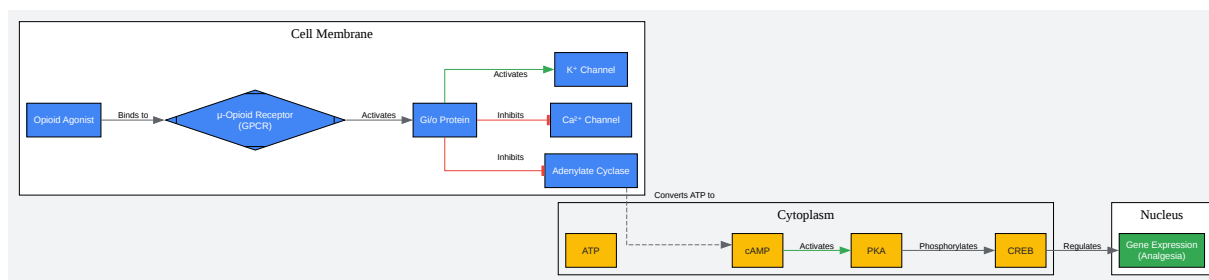
Materials:

- **4-benzyl-4-hydroxypiperidine**
- Desired alkyl halide (e.g., 2-bromoethyl)-aryl ether)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of **4-benzyl-4-hydroxypiperidine** (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).
- Stir the mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Opioid Receptor Signaling Pathway



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Opioid receptor activation cascade.

Application in Neurokinin-1 (NK1) Receptor Antagonist Discovery

NK1 receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting.[4] The **4-benzyl-4-hydroxypiperidine** scaffold has been utilized to develop potent and selective NK1 receptor antagonists. The benzyl group can be modified to optimize interactions with the receptor binding pocket.

Quantitative Data: NK1 Receptor Binding Affinities

Compound ID	Target Receptor	K _i (nM)	pA ₂	Reference
Compound 19	NK1 Receptor	230	-	[1]
Compound 20	NK1 Receptor	110	7.1	[1]
Compound 23	NK1 Receptor	160	6.7	[1]

Experimental Protocol: Synthesis of an NK1 Receptor Antagonist

This protocol outlines the synthesis of a key intermediate for NK1 receptor antagonists, involving the coupling of a substituted benzhydryl moiety.

Materials:

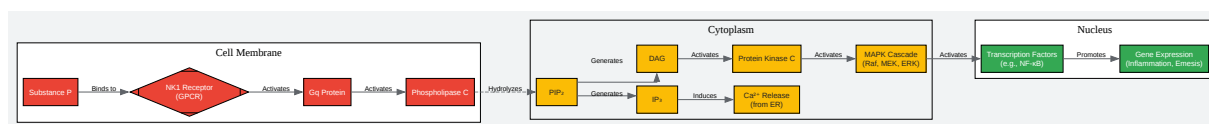
- 1-Benzyl-4-piperidone (precursor to the intermediate)
- Benzhydryl bromide or benzhydrol
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloromethane at 0°C , add trifluoromethanesulfonic acid (1.2 eq) dropwise.
- Add a solution of the desired benzhydryl bromide or benzhydrol (1.1 eq) in dichloromethane.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 3-benzhydryl-4-piperidone derivative.[5]

Neurokinin-1 (NK1) Receptor Signaling Pathway



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NK1 receptor signaling pathway.

Application in Dopamine D4 Receptor Antagonist Discovery

The dopamine D4 receptor is a target for antipsychotic drugs.[6] The **4-benzyl-4-hydroxypiperidine** scaffold provides a versatile platform for developing selective D4 receptor antagonists. Modifications at the piperidine nitrogen and the benzyl ring are key to achieving high affinity and selectivity over other dopamine receptor subtypes.

Quantitative Data: Dopamine D4 Receptor Binding Affinities

Compound ID	Target Receptor	K _i (nM)	Selectivity (D ₄ vs D ₂)	Reference
YM-43611 (5c)	D ₄ / D ₃	2.1 (D ₄), 21 (D ₃)	110-fold	[7]
Compound 9j	D ₄ Receptor	96	>30-fold vs other DR subtypes	[8]
Compound 11d	D ₄ Receptor	121	Selective for D ₄	[8]
Compound 12c	σ_1 / D ₄	0.7 (σ_1), 829 (D ₄)	829 (σ_1 :D ₄)	[9]
Compound 14a	D ₄ Receptor	0.3	>2000-fold vs D ₁ , D ₂ , D ₃ , D ₅	[10]

Experimental Protocol: Synthesis of a Dopamine D4 Receptor Antagonist

This protocol describes a reductive amination approach to functionalize the piperidine nitrogen, a common strategy in the synthesis of D4 antagonists.

Materials:

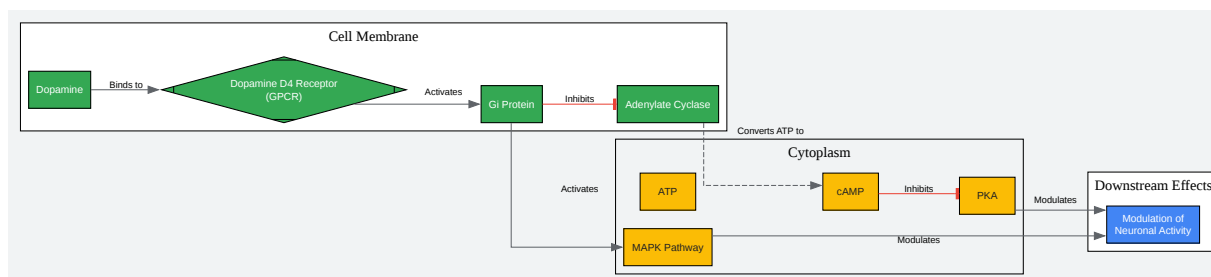
- 4-benzyloxypiperidine (derived from 4-hydroxypiperidine)
- Desired aldehyde (ArCHO)
- Triethylamine (Et₃N)

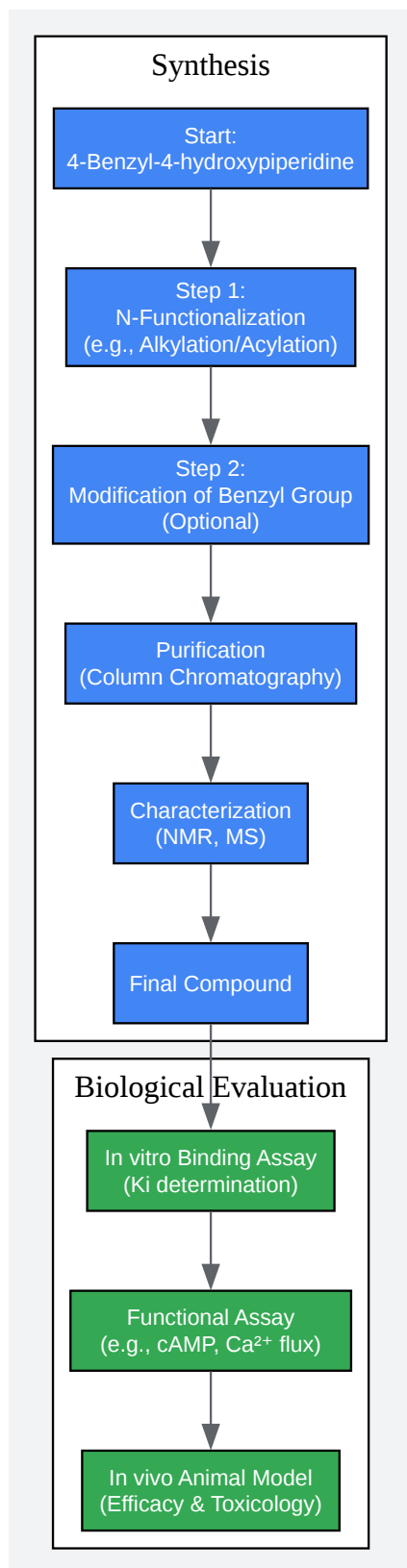
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- To a solution of 4-benzyloxypiperidine (1.0 eq) and the desired aldehyde (1.1 eq) in dichloromethane, add triethylamine (1.5 eq).^[8]
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise.^[8]
- Stir the reaction at room temperature for 12-18 hours.
- Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired D4 receptor antagonist.

Dopamine D4 Receptor Signaling Pathway





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